![molecular formula C36H42N6O B608609 5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide CAS No. 1793053-37-8](/img/structure/B608609.png)

5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

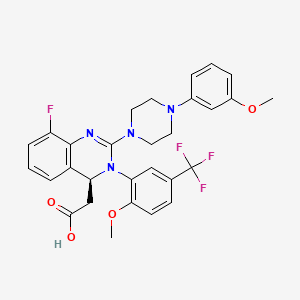

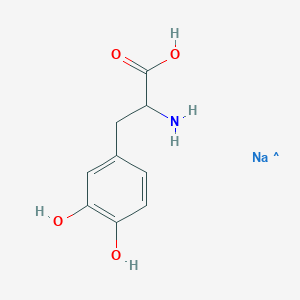

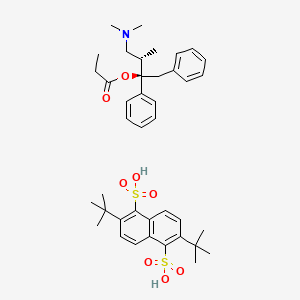

The compound “5-Cyano-2’-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide” is also known as LLY-507 . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of 5-cyano-2’-{4-[2-(3-methyl-1H-indol-1-yl)ethyl]piperazin-1-yl}[biphenyl]-3-carboxylic acid with the amino group of 3-(pyrrolidin-1-yl)propan-1-amine .

Molecular Structure Analysis

The molecular formula of this compound is C36H42N6O . The IUPAC name is 3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide .Physical And Chemical Properties Analysis

The molecular weight of this compound is 574.8 g/mol . It is soluble in DMSO to the extent of 5 mg/mL when warmed .Applications De Recherche Scientifique

Inhibition of SMYD2

LLY-507 is a potent inhibitor of SMYD2, a methyltransferase enzyme . It has an in vitro IC50 of less than 15 nM and shows over 100-fold selectivity over other methyltransferases and non-epigenetic targets .

Role in Cancer Therapies

LLY-507 has been used in cancer therapies based on nanoparticles with a loaded drug . This approach can overcome the problem of the drug’s toxic effects in traditional chemotherapeutic approaches .

Use in Nanoparticle Drug Delivery Systems

LLY-507 has been loaded on iron oxide nanoparticles (IONPs) for drug delivery systems . The prepared nanoparticles were characterized by microscopic analysis, loading efficiency, and drug release studies .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

LLY-507 has been used in the treatment of chemically induced Non-Small Cell Lung Cancer (NSCLC) by using Fe3O4 Nanoparticles Drug Delivery System .

Role in Inhibiting p53K370 Monomethylation

LLY-507 has been shown to inhibit p53K370 monomethylation in cells with an IC50 of approximately 600 nM .

Anti-inflammatory Effects

The loss of SMYD2 due to LLY-507 has an anti-inflammatory effect on the mouse lung and suppresses tumor growth by inhibiting the SMYD2 protein .

Mécanisme D'action

Target of Action

LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2 . SMYD2 is a lysine methyltransferase that catalyzes the monomethylation of several protein substrates, including p53 . SMYD2 is overexpressed in a significant percentage of esophageal squamous primary carcinomas, and this overexpression correlates with poor patient survival .

Mode of Action

LLY-507 potently inhibits the ability of SMYD2 to methylate p53 peptide with an IC50 <15 nM . A 1.63-Å resolution crystal structure of SMYD2 in complex with LLY-507 shows the inhibitor binding in the substrate peptide binding pocket .

Biochemical Pathways

LLY-507 is active in cells as measured by the reduction of SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations . This suggests that SMYD2 targets a very small subset of histones at specific chromatin loci and/or non-histone substrates .

Result of Action

The inhibition of SMYD2 by LLY-507 results in the reduction of SMYD2-induced monomethylation of p53 Lys370 . This can lead to the suppression of tumor growth . LLY-507 has also been shown to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer cell lines .

Propriétés

IUPAC Name |

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDVBFYVDJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.